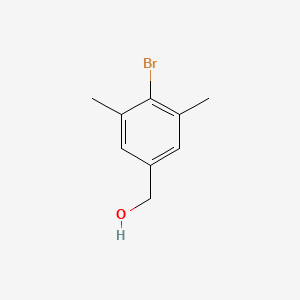

(4-Bromo-3,5-dimethylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Bromo-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C9H11BrO It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 4-position and two methyl groups at the 3- and 5-positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3,5-dimethylphenyl)methanol typically involves the bromination of 3,5-dimethylphenol followed by a reduction process. One common method is:

Bromination: 3,5-dimethylphenol is treated with bromine in the presence of a solvent like acetic acid to introduce the bromine atom at the 4-position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: It can be reduced further to form the corresponding hydrocarbon.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products:

Oxidation: 4-Bromo-3,5-dimethylbenzaldehyde.

Reduction: 3,5-Dimethylphenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Bromo-3,5-dimethylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanol involves its interaction with various molecular targets. It can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components. The exact pathways depend on the specific application and the biological system in which it is used .

Comparación Con Compuestos Similares

4-Bromo-3,5-dimethylphenyl N-methylcarbamate: Similar in structure but with a carbamate group instead of a hydroxyl group.

4-Bromo-3,5-dimethylbenzaldehyde: An oxidized form of (4-Bromo-3,5-dimethylphenyl)methanol.

3,5-Dimethylphenol: The parent compound without the bromine substitution.

Uniqueness: this compound is unique due to the presence of both bromine and hydroxyl functional groups, which confer distinct reactivity and potential for diverse applications .

Actividad Biológica

(4-Bromo-3,5-dimethylphenyl)methanol is an organic compound characterized by its unique structural features, including a bromine atom and two methyl groups on a phenyl ring. This compound, with the molecular formula C₉H₁₁BrO and a molecular weight of 215.09 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The compound's properties are influenced by its functional groups:

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 297.4 °C

- LogP : 2.73 (indicating moderate lipophilicity) .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing potential in inhibiting growth, which may be attributed to its ability to disrupt cell membrane integrity or interfere with metabolic pathways .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it significant in drug development .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes : Acting as a substrate or inhibitor for various enzymes.

- Cellular Interaction : Modulating cellular pathways through its hydroxymethyl group, which may facilitate binding to target proteins .

Study on Antimicrobial Activity

A study conducted by Kawate et al. (2013) evaluated the antimicrobial properties of various brominated phenolic compounds, including this compound. The results indicated that this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) value indicating effective inhibition at low concentrations .

Pharmacological Applications

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the potential of this compound in drug development due to its unique structural features that allow for modifications leading to enhanced biological activity. The study emphasized the need for further exploration into its derivatives to optimize therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2,3-dimethylphenylmethanol | C₉H₁₁BrO | Different methyl positioning affecting reactivity |

| 4-Bromo-3-methylphenylmethanol | C₈H₉BrO | Fewer methyl groups leading to altered properties |

| 4-Bromo-3,5-diethoxyphenylmethanol | C₁₁H₁₅BrO₂ | Ethoxy groups altering solubility and reactivity |

This table illustrates how variations in structure can significantly impact the biological activity and chemical behavior of related compounds .

Propiedades

IUPAC Name |

(4-bromo-3,5-dimethylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDZNWRBWULRPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.